N-(4-butoxyphenyl)-2-(oxan-4-yl)acetamide
Overview
Description
N-(4-butoxyphenyl)-2-(oxan-4-yl)acetamide: is an organic compound that belongs to the class of amides It features a butoxyphenyl group and an oxanyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-2-(oxan-4-yl)acetamide typically involves the following steps:
Formation of the butoxyphenyl intermediate: This can be achieved by reacting 4-butoxyphenol with an appropriate halogenating agent to introduce a leaving group.
Nucleophilic substitution: The halogenated intermediate is then reacted with an amine to form the butoxyphenyl amine.
Acylation: The butoxyphenyl amine is then acylated with an oxan-4-yl acetic acid derivative to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-butoxyphenyl)-2-(oxan-4-yl)acetamide: may have several applications in scientific research:
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for N-(4-butoxyphenyl)-2-(oxan-4-yl)acetamide would depend on its specific interactions with biological targets. Generally, it could interact with enzymes or receptors, modulating their activity through binding. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
N-(4-butoxyphenyl)-2-(oxan-4-yl)acetamide: can be compared with other amides and phenyl derivatives:
N-(4-methoxyphenyl)-2-(oxan-4-yl)acetamide: Similar structure but with a methoxy group instead of a butoxy group.
Properties
IUPAC Name |
N-(4-butoxyphenyl)-2-(oxan-4-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-2-3-10-21-16-6-4-15(5-7-16)18-17(19)13-14-8-11-20-12-9-14/h4-7,14H,2-3,8-13H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBCOCGUKBDSMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CC2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232947 | |
Record name | N-(4-Butoxyphenyl)tetrahydro-2H-pyran-4-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339115-95-6 | |
Record name | N-(4-Butoxyphenyl)tetrahydro-2H-pyran-4-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339115-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Butoxyphenyl)tetrahydro-2H-pyran-4-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.